ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzyloxyphenyl group, and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Ethyl (2Z)-2-(3-methoxy-4-acetyloxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the benzyloxyphenyl group and the ethyl ester functional group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Its unique structure and functional groups contribute to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound is characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that influence its reactivity and biological properties. The molecular formula is C23H22N2O4S with a molecular weight of approximately 422.5 g/mol. The IUPAC name reflects its structural components, indicating the presence of an ethyl carboxylate moiety and a benzyloxy-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Notably:
- Inhibition of NF-kB Pathway : Research indicates that the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cancer progression and microbial resistance, thereby exhibiting potential anticancer and antimicrobial properties .
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:
- U937 Cells : The compound showed significant antiproliferative activity with an IC50 value lower than that of standard chemotherapeutics such as etoposide .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Research findings indicate:
- Broad Spectrum : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways essential for bacterial survival.
Case Studies
A few case studies highlight the biological efficacy of this compound:
-
Study on Anticancer Activity :
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. Results indicated dose-dependent cytotoxicity with mechanisms involving apoptosis and cell cycle arrest.
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potential for development as an antimicrobial agent.
Summary of Research Findings
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-4-29-23(28)20-15(2)25-24-26(22(27)16(3)31-24)21(20)18-10-12-19(13-11-18)30-14-17-8-6-5-7-9-17/h5-13,16,21H,4,14H2,1-3H3 |
InChI Key |
QXSWUNAIRCQFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C(S2)C)C |
Origin of Product |
United States |
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